molecular formula C9H10O3 B1201997 4,6-Dihydroxy-2,3-dimethylbenzaldehyde CAS No. 2990-31-0

4,6-Dihydroxy-2,3-dimethylbenzaldehyde

Cat. No.: B1201997
CAS No.: 2990-31-0
M. Wt: 166.17 g/mol
InChI Key: LQIYIUJTJNQJTJ-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10O3 It is characterized by the presence of two hydroxyl groups and two methyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxy-2,3-dimethylbenzaldehyde typically involves the hydroxylation and methylation of benzaldehyde derivatives. One common method includes the use of resorcinol as a starting material, which undergoes methylation followed by formylation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to facilitate the methylation and formylation reactions under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydroxy-2,3-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic catalysts can be used depending on the desired substitution reaction.

Major Products:

    Oxidation: 4,6-Dihydroxy-2,3-dimethylbenzoic acid.

    Reduction: 4,6-Dihydroxy-2,3-dimethylbenzyl alcohol.

    Substitution: Various esters or ethers depending on the substituents introduced.

Scientific Research Applications

4,6-Dihydroxy-2,3-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-Dihydroxy-2,3-dimethylbenzaldehyde exerts its effects depends on its interaction with various molecular targets. For instance, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage. The compound’s aldehyde group can also form Schiff bases with amines, which may be relevant in its biological activity.

Comparison with Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Known for its use in flavoring and fragrance.

    2,4-Dihydroxybenzaldehyde: Another hydroxylated benzaldehyde with different substitution patterns.

Uniqueness: 4,6-Dihydroxy-2,3-dimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual hydroxyl and methyl groups provide a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.

Properties

IUPAC Name

4,6-dihydroxy-2,3-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-6(2)8(11)3-9(12)7(5)4-10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIYIUJTJNQJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291789
Record name Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2990-31-0
Record name 5-Methylorcylaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.450 g (32 mmol) of 2,3-dimethyl-5-hydroxyphenol are dissolved in 100 ml of anhydrous ethyl ether in a round-bottomed flask equipped with a gas inlet, a thermometer and a condenser (the outflow gases being trapped by 3 successive bubblers: H2SO4, saturated KMnO4 solution, 3N NaOH). After 5.635 g (48 mmol) of zinc cyanide have been added, a stream of gaseous hydrochloric acid is passed through for 2 hours with stirring at room temperature. A copious precipitate appears, increasing with the passage of time. At the end of the operation, a powerful stream of nitrogen is passed through the reaction medium. The insoluble matter is separated by filtration and dissolved in boiling water. After cooling, the aldehyde precipitates. After filtration, the crystals are washed with water and dried.
Quantity
4.45 g
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100 mL
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zinc cyanide
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5.635 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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